molecular formula C15H21NO3S B12691422 Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester CAS No. 90060-70-1

Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester

Cat. No.: B12691422
CAS No.: 90060-70-1
M. Wt: 295.4 g/mol
InChI Key: NBYXNDGFBZLAMG-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester: is an organosulfur compound with a complex structure It is a derivative of ethanethioic acid, where the sulfur atom is bonded to a propyl group substituted with an acetylamino and ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester typically involves multiple steps:

    Formation of the Acetylamino Intermediate: The starting material, 2-ethoxyaniline, is acetylated using acetic anhydride to form 2-ethoxyacetanilide.

    Introduction of the Propyl Group: The acetylated intermediate undergoes a Friedel-Crafts alkylation with 1-bromopropane in the presence of a Lewis acid catalyst like aluminum chloride to introduce the propyl group.

    Thioester Formation: The final step involves the reaction of the propylated intermediate with ethanethioic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired thioester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thioesters.

Scientific Research Applications

Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfur atom.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester involves its interaction with molecular targets through its reactive sulfur atom. This can lead to the formation of covalent bonds with thiol groups in proteins or enzymes, thereby inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thioacetic Acid: An organosulfur compound with a similar structure but lacks the complex substituents found in ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester.

    Ethanethioic Acid, S-propyl Ester: A simpler ester derivative with a propyl group attached to the sulfur atom.

    Ethanethioic Acid, S-[2-(acetylamino)ethyl] Ester: Another derivative with an acetylaminoethyl group.

Uniqueness

This compound is unique due to its complex structure, which includes both acetylamino and ethoxyphenyl groups

Properties

CAS No.

90060-70-1

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

S-[3-(5-acetamido-2-ethoxyphenyl)propyl] ethanethioate

InChI

InChI=1S/C15H21NO3S/c1-4-19-15-8-7-14(16-11(2)17)10-13(15)6-5-9-20-12(3)18/h7-8,10H,4-6,9H2,1-3H3,(H,16,17)

InChI Key

NBYXNDGFBZLAMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)CCCSC(=O)C

Origin of Product

United States

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